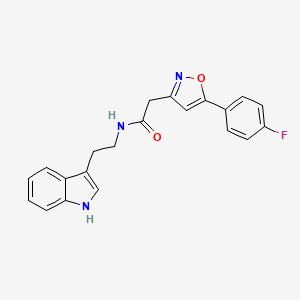
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN3O2 and its molecular weight is 363.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiallergic Potential
N-(pyridin-4-yl)-(indol-3-yl)acetamides, similar in structure to the compound , have shown promise as antiallergic agents. A specific derivative, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated significant potency in an ovalbumin-induced histamine release assay, with an IC50 value of 0.016 μM. This compound outperformed astemizole, a known antihistamine, by a factor of 406 in inhibiting histamine release from mast cells. Additionally, it exhibited inhibitory effects on IL-4 and IL-5 production, indicating potential applications in treating allergic reactions (Menciu et al., 1999).
Antipsychotic Properties
Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide have been explored for their antipsychotic properties. One such compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, exhibited an antipsychotic-like profile in behavioral animal tests. Interestingly, this compound did not interact with dopamine receptors, a common target of traditional antipsychotic drugs. Its metabolite showed both active and toxic properties in behavioral animal tests (Wise et al., 1987).
Design and Synthesis in Drug Development
The design and synthesis of indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, have been integral in the development of new drugs. These compounds are characterized by spectroscopic analysis and evaluated for their potential therapeutic applications, such as anti-inflammatory activity. The process includes complex synthesis methods and in silico modeling studies to target specific biological pathways (Al-Ostoot et al., 2020).
Antiplasmodial Properties
Research has been conducted on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, compounds with a similar structural motif, for their potential antiplasmodial properties. These compounds were synthesized and evaluated against Plasmodium falciparum, showing some promising results. Molecular docking studies suggest that these compounds could hinder the parasite's lactate dehydrogenase function, a potential mode of action for their antiplasmodial effect (Mphahlele et al., 2017).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , have been synthesized and evaluated as kidney-type glutaminase inhibitors. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown similar potency to BPTES and exhibited potential in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
作用機序
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of indole derivatives, it can be inferred that the compound likely interacts with its targets by binding to them, which could result in changes to the targets’ functions .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
特性
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-16-7-5-14(6-8-16)20-11-17(25-27-20)12-21(26)23-10-9-15-13-24-19-4-2-1-3-18(15)19/h1-8,11,13,24H,9-10,12H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKSAORXMZLVJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
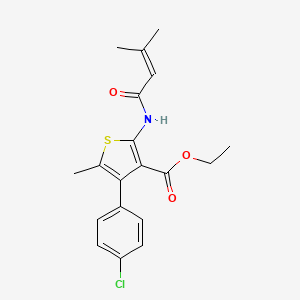
![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2375201.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)


![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide](/img/structure/B2375209.png)
![3-(2-Chlorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2375212.png)
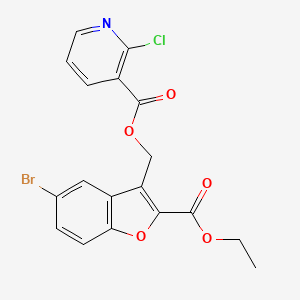
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/no-structure.png)
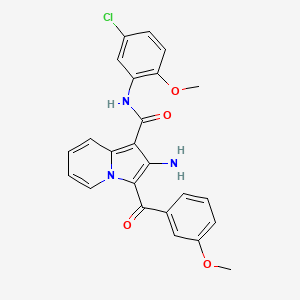
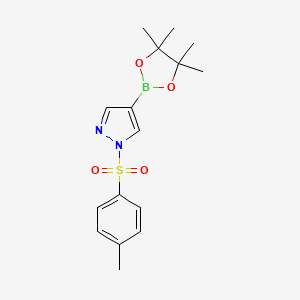
![N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2375218.png)


